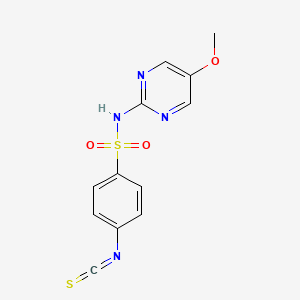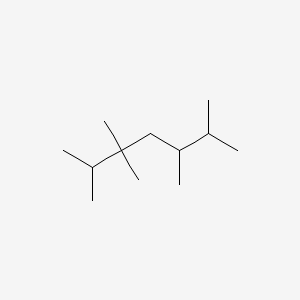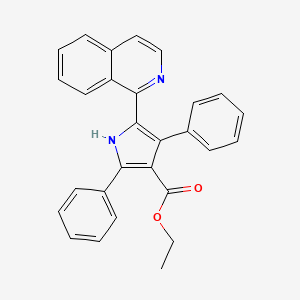
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .
科学的研究の応用
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes .
類似化合物との比較
Similar Compounds
Compounds similar to ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate include other heterocyclic molecules with isoquinoline and pyrrole rings, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety and exhibit similar chemical properties.
Pyrrole derivatives: These compounds contain the pyrrole ring and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
53778-22-6 |
|---|---|
分子式 |
C28H22N2O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C28H22N2O2/c1-2-32-28(31)24-23(20-12-5-3-6-13-20)27(30-25(24)21-14-7-4-8-15-21)26-22-16-10-9-11-19(22)17-18-29-26/h3-18,30H,2H2,1H3 |
InChIキー |
OXNSNRWEXRHPAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


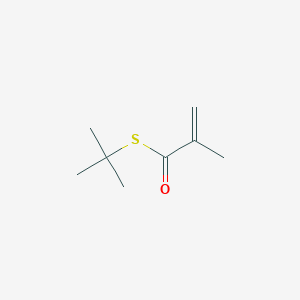
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
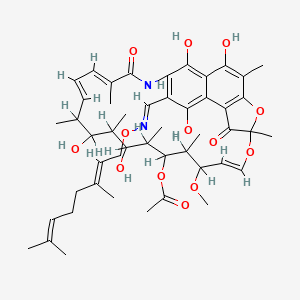
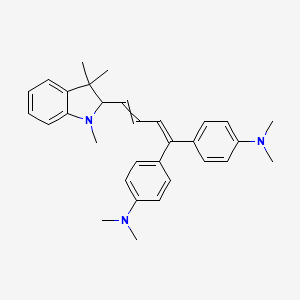
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
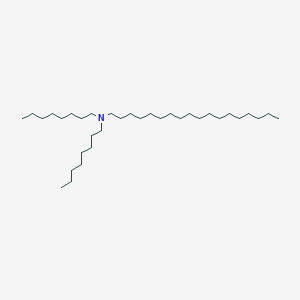
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
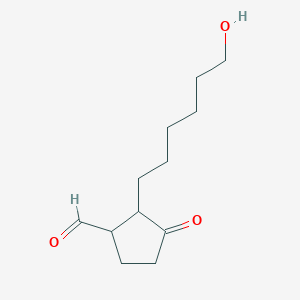


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
